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Compound of Interest

Compound Name: Levonorgestrel Impurity B

CAS No.: 19914-67-1

Cat. No.: B602009 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Levonorgestrel, a second-generation synthetic progestogen, is a cornerstone of hormonal

contraception, valued for its efficacy and established safety profile. As with any active

pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and

effectiveness of the final drug product. Regulatory bodies worldwide mandate stringent control

over impurities, which can arise from the manufacturing process, degradation of the API, or

interaction with excipients. This guide provides a comprehensive technical overview of a

specific known impurity, Levonorgestrel Impurity B, to support researchers, analytical

scientists, and formulation development professionals in their efforts to ensure the quality of

levonorgestrel-containing products. Understanding the identity, formation, and analytical control

of this impurity is critical for robust drug development and manufacturing.

Chemical Identity of Levonorgestrel Impurity B
Levonorgestrel Impurity B is a process-related impurity that is structurally very similar to the

active pharmaceutical ingredient. Its precise identification and characterization are fundamental

to developing effective control strategies.
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Parameter Information References

CAS Number 19914-67-1 [1][2][3]

IUPAC Name

13-Ethyl-17-hydroxy-18,19-

dinor-17α-pregn-5(10)-en-20-

yn-3-one

[3]

Synonyms

13-Ethyl-17α-ethynyl-17-

hydroxygon-5(10)-en-3-one,

Levonorgestrel EP Impurity B

[3]

Molecular Formula C₂₁H₂₈O₂ [1][2]

Molecular Weight 312.45 g/mol [1][2]

Chemical Structure:

Caption: Chemical structure of Levonorgestrel Impurity B.

Synthesis and Formation
Levonorgestrel Impurity B is an isomer of Levonorgestrel, differing in the position of the

double bond within the A-ring of the steroid nucleus. While Levonorgestrel has the double bond

at the C4-C5 position, Impurity B possesses a double bond at the C5-C10 position. The

formation of this impurity is intrinsically linked to the synthetic route employed for

Levonorgestrel.

A common synthetic pathway to Levonorgestrel involves the hydrolysis of an enol ether

precursor. In this process, the desired product is formed through controlled acidic hydrolysis.

However, under certain reaction conditions, incomplete or alternative isomerization can lead to

the formation of the Δ⁵⁽¹⁰⁾-isomer, which is Levonorgestrel Impurity B.

The following diagram illustrates a plausible formation pathway:
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Caption: Potential formation pathway of Levonorgestrel Impurity B.

Factors that can influence the formation of Impurity B include the choice of acid catalyst,

reaction temperature, and reaction time during the hydrolysis step. Therefore, careful

optimization and control of these parameters are crucial to minimize the formation of this

impurity.

Analytical Characterization and Control
The control of Levonorgestrel Impurity B relies on robust analytical methods for its detection

and quantification. High-Performance Liquid Chromatography (HPLC) is the most common

technique employed for this purpose.

High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating HPLC method is essential for separating Levonorgestrel
Impurity B from the main component and other related substances. While specific methods

are often proprietary, a general approach based on published methods for levonorgestrel and

its impurities can be described.[4][5]

Illustrative HPLC Method Parameters:
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Parameter Description

Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase
A gradient or isocratic mixture of acetonitrile and

water or a buffer solution.

Flow Rate Typically 1.0 - 1.5 mL/min

Detection UV at approximately 240-254 nm

Column Temperature
Controlled room temperature or slightly elevated

(e.g., 25-30 °C)

Injection Volume 10 - 20 µL

Experimental Protocol: HPLC Analysis of Levonorgestrel and Impurity B

Preparation of Standard Solutions:

Accurately weigh and dissolve Levonorgestrel and Levonorgestrel Impurity B reference

standards in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known

concentration.

Prepare a series of calibration standards by diluting the stock solution.

Preparation of Sample Solution:

Accurately weigh and dissolve the Levonorgestrel drug substance or product in the diluent

to a specified concentration.

Filter the solution through a 0.45 µm filter before injection.

Chromatographic Analysis:

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

Inject the standard and sample solutions into the chromatograph.

Record the chromatograms and integrate the peak areas.
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Quantification:

Calculate the amount of Levonorgestrel Impurity B in the sample by comparing its peak

area to the calibration curve generated from the reference standard.

The following workflow diagram illustrates the analytical process:
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Caption: Workflow for HPLC analysis of Levonorgestrel Impurity B.

Other Analytical Techniques
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While HPLC is the primary method for quantification, other techniques are crucial for the initial

identification and structural confirmation of Levonorgestrel Impurity B. These include:

Mass Spectrometry (MS): To confirm the molecular weight of the impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical

structure and confirm the position of the double bond.

Reference standards for Levonorgestrel Impurity B are commercially available and are

typically accompanied by a Certificate of Analysis that includes data from these analytical

techniques.[1]

Control Strategies
Effective control of Levonorgestrel Impurity B involves a multi-faceted approach

encompassing process control and robust analytical testing.

Process Optimization: As the formation of Impurity B is linked to the synthesis process,

particularly the hydrolysis step, strict control over reaction parameters such as temperature,

time, and the nature and concentration of the acid catalyst is essential.

Specification Setting: Regulatory guidelines require the establishment of acceptance criteria

for known and unknown impurities in the final drug substance. These limits are based on

safety data and the dosage of the drug.

Routine Quality Control: The validated HPLC method should be incorporated into the routine

quality control testing of each batch of Levonorgestrel to ensure that the level of Impurity B is

within the established limits.

Stability Studies: The potential for Levonorgestrel to convert to Impurity B or for the impurity

to degrade further should be evaluated under various stress conditions as part of the stability

testing program for the drug substance and drug product.

Conclusion
Levonorgestrel Impurity B is a critical process-related impurity that requires careful

monitoring and control to ensure the quality, safety, and efficacy of levonorgestrel-containing
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pharmaceuticals. A thorough understanding of its chemical identity, formation pathways, and

the implementation of robust analytical methods are fundamental for drug manufacturers and

developers. This guide provides a foundational understanding to aid in these efforts,

emphasizing the importance of a science-based approach to impurity control in pharmaceutical

development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b602009?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b602009?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

